molecular formula C12H16FNO B1474132 1-({[(4-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol CAS No. 1594779-62-0

1-({[(4-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol

Cat. No. B1474132
M. Wt: 209.26 g/mol
InChI Key: JVXBASJNTKNNKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[(4-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol, or 4-FAMC, is an organic compound with a wide range of applications in the scientific and medical fields. It is a cyclic ether with a molecular formula of C10H15FO2 and a molecular weight of 192.23 g/mol. 4-FAMC is a colorless liquid with a faint odor and is soluble in water, alcohol, and other organic solvents. It is a versatile compound that has been used in the synthesis of various compounds, as well as in the development of various analytical methods and applications.

Scientific Research Applications

Synthesis and Characterization of Research Chemicals

A study identified a compound, 3,5-AB-CHMFUPPYCA, obtained from a vendor and presented its synthesis and analytical characterization, including chromatographic, spectroscopic, and mass spectrometric platforms, as well as crystal structure analysis. The study emphasizes the potential for mislabeling of 'research chemicals' and suggests the pharmacological activities of these compounds remain to be explored (McLaughlin et al., 2016).

Structure Elucidation

Elucidation of Designer Drug Structure

Another study focused on the structure elucidation process of a new designer drug, involving a highly substituted pyrazole skeleton. Using NMR spectroscopy and mass spectrometric techniques, the structure was determined, and the importance of comparing predicted and observed 13C chemical shifts was highlighted. This study illustrates the complex analytical process required to determine the structure of newly synthesized compounds (Girreser et al., 2016).

Safety And Hazards

The safety and hazards associated with “1-({[(4-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol” are not specified in the search results. It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

1-[[(4-fluorophenyl)methylamino]methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-4-2-10(3-5-11)8-14-9-12(15)6-1-7-12/h2-5,14-15H,1,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXBASJNTKNNKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNCC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({[(4-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.